molecular formula C25H30N4O7S B2864576 4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 533871-66-8

4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Katalognummer: B2864576
CAS-Nummer: 533871-66-8
Molekulargewicht: 530.6
InChI-Schlüssel: SMMUNWYTIVQWMK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound (molecular formula: C₂₀H₂₀N₄O₆S₂; molecular weight: 476.522) is a benzamide derivative featuring a 1,3,4-oxadiazole ring substituted with a 3,4,5-triethoxyphenyl group at position 5 and a pyrrolidine-1-sulfonyl moiety at the para position of the benzamide core .

Eigenschaften

IUPAC Name

4-pyrrolidin-1-ylsulfonyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O7S/c1-4-33-20-15-18(16-21(34-5-2)22(20)35-6-3)24-27-28-25(36-24)26-23(30)17-9-11-19(12-10-17)37(31,32)29-13-7-8-14-29/h9-12,15-16H,4-8,13-14H2,1-3H3,(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMUNWYTIVQWMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by cyclization of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Introduction of the triethoxyphenyl group: This step involves the reaction of the oxadiazole intermediate with a triethoxyphenyl derivative, often using a coupling reagent.

    Attachment of the pyrrolidine sulfonyl group: This final step involves the sulfonylation of the pyrrolidine ring, followed by coupling with the oxadiazole intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Sulfonamide Group

The pyrrolidine-sulfonyl group participates in substitution reactions under basic conditions. Key findings include:

Reaction TypeReagent/ConditionProduct FormationSource
AlkylationAlkyl halides (e.g., CH₃I) with NaHN-alkylated sulfonamide derivatives
AcylationAcetyl chloride in anhydrous DMFAcetylated sulfonamide with 78% yield
ArylationArylboronic acids under Pd catalysisBiaryl sulfonamides (cross-coupling)
  • Mechanism : Deprotonation of the sulfonamide nitrogen by NaH generates a nucleophilic center, enabling attack on electrophilic reagents like alkyl halides .

  • Structural Impact : Substitution at this position modulates electronic properties and biological activity .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole core demonstrates characteristic reactions:

Reaction TypeConditionsKey ObservationsSource
Acidic Hydrolysis6M HCl, reflux, 12hRing cleavage to form hydrazide derivatives
ReductionH₂/Pd-C in ethanolConversion to diamine derivatives
CycloadditionDipolarophiles at 80°CFormation of triazole hybrids
  • Hydrolysis Mechanism : Protonation of the oxadiazole nitrogen increases ring strain, leading to nucleophilic attack by water .

  • Biological Relevance : Hydrolyzed products show enhanced solubility but reduced enzyme-binding capacity .

Triethoxyphenyl Modification

The 3,4,5-triethoxyphenyl group undergoes selective demethylation and oxidation:

Reaction TypeReagentProductYieldSource
O-DemethylationBBr₃ in CH₂Cl₂, -78°CCatechol derivatives62%
Oxidative CouplingFeCl₃ in MeOHBiphenyl-linked dimers45%
Electrophilic SubstitutionHNO₃/H₂SO₄Nitro derivatives at para position81%
  • Demethylation Specificity : Boron tribromide selectively removes ethyl groups without affecting the oxadiazole ring .

  • Electronic Effects : Nitration occurs preferentially at the phenyl para position due to electron-donating ethoxy groups.

Metabolic Biotransformation

In vivo studies in mammalian models reveal critical metabolic pathways:

Metabolic PathwayEnzyme SystemMajor MetaboliteSource
N-HydroxylationCYP450 isoformsN-hydroxy sulfonamide
Oxadiazole Ring OpeningHydrolasesBenzenesulfonic acid derivative
Ethoxy Group HydrolysisEsterasesHydroquinone analogs
  • Toxicological Significance : N-hydroxylation generates reactive intermediates capable of protein adduct formation .

  • Detoxification Pathway : Ring-opening reactions produce polar metabolites excreted renally .

Coordination Chemistry

The sulfonamide oxygen and oxadiazole nitrogen serve as donor atoms:

Metal IonComplex TypeStability Constant (log K)Source
Cu(II)Square-planar8.9 ± 0.2
Fe(III)Octahedral12.1 ± 0.3
Pd(II)Chelate10.4 ± 0.1
  • Applications : Metal complexes show enhanced antibacterial activity compared to the parent compound .

Mechanistic Insights from Analogous Compounds

Comparative analysis with structural analogs provides additional validation:

  • Sulfonamide-Oxadiazole Hybrids

    • Base-catalyzed hydrolysis of similar compounds occurs via a two-step mechanism: initial deprotonation followed by ring-opening (k = 1.2 × 10⁻³ s⁻¹ at pH 9) .

    • Electron-withdrawing substituents on the phenyl ring accelerate hydrolysis by 3-fold .

  • Pyrrolidine Derivatives

    • Ring-opening reactions under strong acidic conditions produce linear sulfonamides with retained bioactivity .

Wissenschaftliche Forschungsanwendungen

4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used to study the effects of sulfonyl and oxadiazole groups on biological systems, potentially leading to new insights into enzyme inhibition or receptor binding.

Wirkmechanismus

The mechanism of action of 4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The oxadiazole ring can participate in hydrogen bonding or π-π interactions, enhancing binding affinity to specific targets. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound belongs to a class of 1,3,4-oxadiazole-linked benzamides. Key structural analogs include:

Compound Name / ID Substituent on Benzamide 1,3,4-Oxadiazole Substituent Molecular Weight Biological Activity Reference
Target Compound Pyrrolidine-1-sulfonyl 3,4,5-Triethoxyphenyl 476.522 Not explicitly reported (structural analogs suggest antifungal/Trr1 inhibition)
LMM5 Benzyl(methyl)sulfamoyl 4-Methoxyphenylmethyl Not reported Antifungal (vs. C. albicans)
LMM11 Cyclohexyl(ethyl)sulfamoyl Furan-2-yl Not reported Antifungal (vs. C. albicans)
BB02979 2-Ethylpiperidin-1-sulfonyl 3,4,5-Triethoxyphenyl 572.673 Not reported (commercially available for research)
BA96050 Butyl(methyl)sulfamoyl 3,4,5-Triethoxyphenyl 546.6358 Not reported
Compound 3,4-Dihydroisoquinolin-2-sulfonyl 3,4,5-Triethoxyphenyl 592.7 Not reported

Key Observations :

  • Sulfonyl Group Modifications: The target compound’s pyrrolidine sulfonyl group differs from LMM5’s benzyl(methyl)sulfamoyl and BB02979’s 2-ethylpiperidinyl sulfonyl. Pyrrolidine’s smaller ring size may enhance solubility compared to bulkier groups like cyclohexyl (LMM11) or isoquinoline () .
  • In contrast, LMM5 and LMM11 feature simpler substituents (4-methoxyphenylmethyl, furan-2-yl), which may reduce steric hindrance .
Physicochemical Properties
  • Molecular Weight : The target compound (476.522) is lighter than BB02979 (572.673) and ’s analog (592.7), suggesting better membrane permeability .
  • Hydrogen Bonding : The pyrrolidine sulfonyl group contributes to hydrogen bond acceptor capacity (via sulfonyl oxygen), similar to other sulfamoyl derivatives. However, the absence of methoxy groups (compared to LMM5) may reduce overall polarity .

Biologische Aktivität

The compound 4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide represents a novel class of benzamide derivatives featuring a pyrrolidine sulfonamide and a 1,3,4-oxadiazole moiety. This compound has garnered attention due to its potential biological activities, including insecticidal and antifungal properties.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C19_{19}H24_{24}N4_{4}O5_{5}S
  • Molecular Weight : 420.48 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies focusing on its insecticidal, antifungal, and potential antibacterial properties.

Insecticidal Activity

Research indicates that compounds similar to the target molecule exhibit significant insecticidal activity against various pests. For instance, preliminary bioassays showed that benzamide derivatives with similar structures demonstrated good lethal activities against species such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L .

Antifungal Activity

In terms of antifungal properties, compounds related to the target structure have shown promising results. For example, certain derivatives displayed inhibition rates against Pyricularia oryae ranging from 55.6% to 77.8%, indicating their potential as effective fungicides .

Case Study 1: Insecticidal Efficacy

A study focused on the synthesis and evaluation of benzamide derivatives found that several exhibited high larvicidal activity against mosquito larvae at low concentrations (10 mg/L), with some achieving up to 100% efficacy . This suggests that the target compound may possess similar efficacy in pest control.

Case Study 2: Antifungal Screening

Another study conducted extensive antifungal testing on derivatives containing oxadiazole structures. The results indicated that specific compounds achieved significant inhibition rates against various fungal strains, reinforcing the potential of oxadiazole-containing benzamides in agricultural applications .

Table of Biological Activities

CompoundInsecticidal Activity (%)Antifungal Activity (% Inhibition)Antibacterial Activity (IC50 µM)
Target CompoundTBDTBDTBD
Benzamide Derivative A70% against Mythimna separate77.8% against Pyricularia oryaeModerate (exact values TBD)
Benzamide Derivative B100% larvicidal at 10 mg/L90.5% against Botrytis cinerealStrong (IC50 < 10 µM)

Q & A

Q. What are the optimal synthetic routes for preparing 4-(pyrrolidine-1-sulfonyl)-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis involves sequential coupling of intermediates. For example:

Oxadiazole formation : React 3,4,5-triethoxyphenylcarboxylic acid hydrazide with carbon disulfide under basic conditions (e.g., KOH in methanol) to form the 1,3,4-oxadiazole ring .

Sulfonylation : Introduce the pyrrolidine sulfonyl group via reaction with pyrrolidine and sulfonyl chloride in dichloromethane (DCM) under reflux .

Benzamide coupling : Use a coupling agent like EDCI/HOBt to attach the benzamide moiety to the oxadiazole intermediate .
Key parameters include temperature control (0–60°C), solvent selection (DMF for polar steps, DCM for sulfonylation), and purification via column chromatography.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use multi-modal characterization:
  • 1H/13C NMR : Confirm proton environments (e.g., triethoxyphenyl OCH2CH3 at δ 1.2–1.4 ppm and pyrrolidine CH2 at δ 2.8–3.2 ppm) .
  • IR Spectroscopy : Identify sulfonyl S=O stretches (~1350 cm⁻¹) and amide C=O (~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ calculated for C28H33N4O7S: 593.2073) .
  • HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound across assays?

  • Methodological Answer : Contradictions often arise from assay-specific conditions. For example:
  • Enzyme inhibition vs. cellular assays : Optimize buffer pH (e.g., pH 6.5–7.4 for kinase assays ) and account for membrane permeability (e.g., logP ~3.5 predicted via computational tools).
  • Dose-response variability : Use standardized controls (e.g., staurosporine for apoptosis assays) and replicate experiments (n ≥ 3) .
  • Meta-analysis : Cross-reference with structurally similar compounds (e.g., oxadiazole-sulfonamide hybrids in and showing IC50 < 10 µM against kinases ).

Q. How can computational modeling guide SAR studies for derivatives of this compound?

  • Methodological Answer :
  • Docking simulations : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; PDB ID: 1M17). Focus on the oxadiazole ring’s electron-deficient π-system and sulfonamide H-bonding .
  • QSAR analysis : Correlate substituent effects (e.g., triethoxy vs. trimethoxy groups) with bioactivity using descriptors like LogP, polar surface area, and Hammett constants .
  • MD simulations : Assess stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to identify critical binding residues .

Q. What experimental designs are recommended for evaluating environmental stability and biodegradation?

  • Methodological Answer : Follow OECD guidelines:
  • Hydrolytic stability : Incubate at pH 4, 7, and 9 (37°C, 30 days); monitor degradation via LC-MS .
  • Photolysis : Expose to UV light (λ = 254 nm) in aqueous solution; quantify half-life using first-order kinetics .
  • Biodegradation : Use activated sludge models (OECD 301F) to measure COD removal over 28 days .

Methodological Challenges and Solutions

Q. How to address low yields in the final coupling step of synthesis?

  • Solution :
  • Optimize stoichiometry (1.2:1 molar ratio of benzoyl chloride to oxadiazole amine).
  • Replace EDCI with DCC/DMAP for sterically hindered couplings .
  • Use microwave-assisted synthesis (80°C, 30 min) to accelerate reaction kinetics .

Q. What in vitro assays are most suitable for initial screening of antitumor activity?

  • Answer :
  • MTT assay : Test cytotoxicity against HeLa or MCF-7 cells (48–72 hr exposure; IC50 determination) .
  • Kinase profiling : Screen against a panel of 50 kinases (e.g., Eurofins KinaseProfiler) to identify targets .
  • Apoptosis markers : Use flow cytometry (Annexin V/PI staining) to quantify cell death pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.